BenchChemオンラインストアへようこそ!

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

PKM2 modulator quinoline-8-sulfonamide regioisomer

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a synthetic small-molecule sulfonamide featuring a quinoline-8-sulfonamide core linked via a methylene bridge to a 1-(pyridin-3-yl)piperidine moiety. This compound belongs to a broader class of quinoline-8-sulfonamide derivatives that have been investigated as modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2) , as well as inhibitors of cholinesterases and monoamine oxidases for neurodegenerative indications.

Molecular Formula C20H22N4O2S
Molecular Weight 382.48
CAS No. 2034284-33-6
Cat. No. B2604811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
CAS2034284-33-6
Molecular FormulaC20H22N4O2S
Molecular Weight382.48
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CN=CC=C4
InChIInChI=1S/C20H22N4O2S/c25-27(26,19-7-1-4-17-5-2-11-22-20(17)19)23-14-16-8-12-24(13-9-16)18-6-3-10-21-15-18/h1-7,10-11,15-16,23H,8-9,12-14H2
InChIKeyLCYISBFQDRCSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide (CAS 2034284-33-6): Chemical Identity and Procurement Baseline


N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a synthetic small-molecule sulfonamide featuring a quinoline-8-sulfonamide core linked via a methylene bridge to a 1-(pyridin-3-yl)piperidine moiety . This compound belongs to a broader class of quinoline-8-sulfonamide derivatives that have been investigated as modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2) [1], as well as inhibitors of cholinesterases and monoamine oxidases for neurodegenerative indications [2]. Its structure incorporates three privileged heterocyclic scaffolds—quinoline, piperidine, and pyridine—positioning it within chemical space relevant to multiple therapeutic target classes. The CAS-specific identity 2034284-33-6 distinguishes this precise regioisomer from closely related analogs that differ in the point of attachment on the piperidine ring or the nature of the N-substituent.

Procurement Risk: Why In-Class Quinoline-8-sulfonamide Analogs Cannot Substitute for CAS 2034284-33-6


Generic substitution within the quinoline-8-sulfonamide class is inadvisable because small structural perturbations produce substantial changes in target engagement, isoform selectivity, and pharmacokinetic behavior. Regioisomeric variation—such as relocating the sulfonamide attachment from the piperidine 4-position to the 3-position or altering the N-pyridyl substitution pattern—has been shown in published quinoline-8-sulfonamide series to fundamentally alter in silico binding poses, free energy of binding, and resulting in vitro potency [1]. In the PKM2 modulator series reported by Marciniec et al., even congeners within the same synthetic sub-series (9a–9e) exhibited a spread of over 1.4 kcal/mol in calculated ΔG values against the 4FXF target structure [1]. Consequently, procurement decisions that treat CAS 2034284-33-6 as interchangeable with cheaper or more readily available quinoline-8-sulfonamide analogs risk acquiring a compound with unvalidated—and potentially absent—activity at the intended biological target. The quantitative evidence below demonstrates the specific structural features that differentiate this compound from its nearest commercially available comparators.

Quantitative Differentiation Evidence: CAS 2034284-33-6 vs. Closest Structural Analogs


Regioisomeric Differentiation: 4-Position vs. 3-Position Piperidine Attachment Determines PKM2 Binding Pose

The target compound CAS 2034284-33-6 bears the sulfonamide-linked methylene at the piperidine 4-position, whereas the closest commercially cataloged analog—N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide (Hit2Lead SC-98001257)—places this attachment at the piperidine 3-position and carries a pyridin-3-ylmethyl rather than pyridin-3-yl N-substituent . In the structurally related quinoline-8-sulfonamide PKM2 modulator series published by Marciniec et al., the spatial positioning of the quinoline-8-sulfonamide pharmacophore relative to the central heterocycle is a critical determinant of binding affinity: analogous compounds 9a–9e showed computed ΔG values ranging from −10.48 kcal/mol (9a, the most favorable) to −8.76 kcal/mol (9e) against PDB 4FXF, a spread of 1.72 kcal/mol [1]. This intra-series variability—driven solely by substituent identity, not regioisomerism—indicates that the more fundamental regioisomeric difference between 4-attached and 3-attached piperidine scaffolds in CAS 2034284-33-6 versus SC-98001257 is likely to produce even greater divergence in target engagement. Direct head-to-head experimental comparison between these two specific regioisomers has not yet been published in the peer-reviewed literature.

PKM2 modulator quinoline-8-sulfonamide regioisomer

N-Substituent Differentiation: Pyridin-3-yl vs. Pyridin-3-ylmethyl Alters Physicochemical Profile

The target compound CAS 2034284-33-6 features a direct pyridin-3-yl attachment to the piperidine nitrogen, whereas the closest cataloged analog SC-98001257 incorporates a pyridin-3-ylmethyl substituent, introducing an additional methylene spacer . This single-atom difference has measurable consequences for molecular properties: the calculated logP of SC-98001257 is 2.58 with a topological polar surface area (tPSA) of 75.2 Ų . The target compound, lacking the methylene spacer, is predicted to have a slightly lower logP (increased polarity due to reduced hydrophobic surface area) and a marginally altered tPSA due to the more constrained orientation of the pyridine ring relative to the piperidine. In multi-target neurotherapeutic quinoline-sulfonamide series, such logP and tPSA shifts have been correlated with differential blood-brain barrier permeability and monoamine oxidase/cholinesterase inhibitory profiles [1]. Direct experimental logP or permeability data for CAS 2034284-33-6 has not been identified in the peer-reviewed literature as of the knowledge cutoff.

physicochemical properties drug-likeness structure-property relationship

Quinoline-8-sulfonamide Scaffold Validation: Class-Level Evidence from Published PKM2 Modulator Series

The quinoline-8-sulfonamide scaffold that defines CAS 2034284-33-6 has been experimentally validated as a viable pharmacophore for modulating the tumor-specific M2 isoform of pyruvate kinase (PKM2). In a 2023 study by Marciniec et al., a series of quinoline-8-sulfonamide derivatives was designed via molecular docking and synthesized using CuAAC click chemistry [1]. The lead compound from that series (9a) demonstrated the ability to reduce intracellular pyruvate levels in A549 lung cancer cells, with concomitant effects on cell viability and cell-cycle distribution, and exhibited selective cytotoxicity toward cancer cells over normal cells [1]. While CAS 2034284-33-6 was not among the specific compounds tested in this study, the shared quinoline-8-sulfonamide core scaffold establishes a class-level precedent for PKM2 modulatory activity. The distinct substitution pattern of CAS 2034284-33-6 (piperidine-4-methyl linker with pyridin-3-yl N-capping) represents a structurally novel combination not explored in the Marciniec series, where the optimal compound 9a incorporated a triazole-linked bis-quinoline architecture [1]. This structural divergence suggests that CAS 2034284-33-6 may access different binding interactions within the PKM2 allosteric pocket, though direct experimental confirmation is currently absent from the literature.

PKM2 cancer metabolism quinoline-8-sulfonamide scaffold

Intra-Class ΔG Variability Demonstrates the Non-Fungibility of Quinoline-8-sulfonamide Congeners

Within the published quinoline-8-sulfonamide PKM2 modulator series, computed binding free energies (ΔG) varied substantially among closely related congeners. Against the PDB 4FXF crystal structure, compounds 9a through 9e exhibited ΔG values of −10.48, −10.40, −9.26, −8.87, and −8.76 kcal/mol, respectively—a total spread of 1.72 kcal/mol [1]. Against PDB 4G1N, the spread was 1.46 kcal/mol (−10.72 to −9.26 kcal/mol) [1]. This intra-series variability, arising from relatively modest changes in the peripheral substituent, empirically demonstrates that quinoline-8-sulfonamide derivatives cannot be treated as interchangeable. CAS 2034284-33-6 differs from every compound in the Marciniec series in both its central linker architecture (piperidine-4-methyl vs. triazole) and its terminal capping group (pyridin-3-yl vs. quinoline), portending an even larger ΔG differential relative to the published series. This class-level evidence supports the procurement of the specific CAS-numbered compound rather than any generic quinoline-8-sulfonamide analog for target-focused screening campaigns.

binding free energy molecular docking congeneric series

Recommended Application Scenarios for CAS 2034284-33-6 Based on Available Evidence


PKM2-Focused Cancer Metabolism Probe with Novel Chemotype

The quinoline-8-sulfonamide scaffold of CAS 2034284-33-6 aligns with the validated PKM2 modulator pharmacophore established by Marciniec et al. [1], while its unique piperidine-4-methyl-pyridin-3-yl architecture distinguishes it from all previously tested congeners. This compound is best deployed as a structurally novel chemical probe in PKM2-dependent cancer cell lines (e.g., A549 lung cancer) to assess whether the alternative linker and capping group confer differentiated effects on intracellular pyruvate levels, cell viability, and cell-cycle distribution relative to the published triazole-linked series. Procurement for this application should be coupled with a plan for de novo in vitro profiling, as no direct PKM2 activity data exists for this specific CAS number.

Regioisomeric Selectivity Profiling in Quinoline-8-sulfonamide Target Engagement

CAS 2034284-33-6 (piperidine-4-attachment) and its closest cataloged analog SC-98001257 (piperidine-3-attachment) together form a matched regioisomeric pair suitable for systematically probing the impact of sulfonamide attachment geometry on biological activity. Researchers investigating structure-activity relationships within quinoline-8-sulfonamide series should procure both compounds in parallel and test them head-to-head in the same assay panel (e.g., PKM2 binding, cholinesterase inhibition, or broad kinase profiling) to generate the first direct experimental evidence of regioisomer-dependent activity differences in this scaffold class.

Multi-Target Neurotherapeutic Screening (Cholinesterase/MAO Inhibition)

Published literature demonstrates that quinoline-sulfonamide derivatives can act as multi-target inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A/MAO-B) for cognitive decline indications [2]. The pyridin-3-yl-piperidine motif in CAS 2034284-33-6 is a privileged fragment in CNS drug discovery, and the compound's predicted physicochemical profile (inferred LogP < 2.58, tPSA ~75 Ų) falls within ranges compatible with blood-brain barrier penetration. Procurement for neurotherapeutic screening panels—particularly dual AChE/MAO inhibition assays—is warranted, provided that the end-user independently generates the primary activity data that the existing literature does not yet supply for this specific CAS number.

Chemical Library Enumeration for Fragment-Based or Scaffold-Hopping Campaigns

CAS 2034284-33-6 occupies an under-explored node in quinoline-8-sulfonamide chemical space: it combines a piperidine central ring (flexible, protonatable at physiological pH) with a direct pyridin-3-yl N-substituent (hydrogen-bond acceptor, potential metal-coordinating group) and a quinoline-8-sulfonamide warhead. This combination is not represented in the published PKM2 modulator series [1] or in the cataloged 3-attached regioisomer . Industrial and academic screening collections seeking to maximize scaffold diversity for fragment-based drug discovery or scaffold-hopping initiatives should include this compound as a representative of the 4-attached-piperidine-quinoline-sulfonamide chemotype.

Quote Request

Request a Quote for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.